2-Ethylidenehexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidenehexanal is an organic compound that belongs to the class of medium-chain aldehydes. These aldehydes typically have a chain length containing between 6 and 12 carbon atoms. This compound is known for its cooked and roasted taste, making it a compound of interest in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylidenehexanal can be synthesized through various methods. One common method involves the oxidation of primary alcohols. The oxidation process can be carried out using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the cleavage of alkenes, where the double bond is broken to form the aldehyde group .
Industrial Production Methods
In industrial settings, this compound can be produced through the reduction of carboxylic acid derivatives. For example, reducing an ester with diisobutylaluminum hydride (DIBAL-H) can yield the desired aldehyde . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethylidenehexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield primary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-Ethylidenehexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive cooked and roasted aroma
Mechanism of Action
The mechanism of action of 2-Ethylidenehexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Comparison with Similar Compounds
2-Ethylidenehexanal can be compared with other medium-chain aldehydes, such as hexanal and octanal.
Hexanal: Known for its grassy and fruity aroma, hexanal is commonly used in flavor and fragrance applications.
Octanal: This compound has a citrus-like aroma and is also used in the flavor and fragrance industry.
The uniqueness of this compound lies in its distinctive cooked and roasted aroma, which sets it apart from other aldehydes .
Properties
CAS No. |
87745-65-1 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E)-2-ethylidenehexanal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4+ |
InChI Key |
RAPHJZMCZKGDSB-XBXARRHUSA-N |
Isomeric SMILES |
CCCC/C(=C\C)/C=O |
Canonical SMILES |
CCCCC(=CC)C=O |
boiling_point |
50.00 °C. @ 13.50 mm Hg |
density |
1.449-1.459 (20°) |
physical_description |
colourless to pale yellow liquid; cooked or roasted aroma |
solubility |
Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.